Octa(aminophenyl)-T8-silesquioxane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

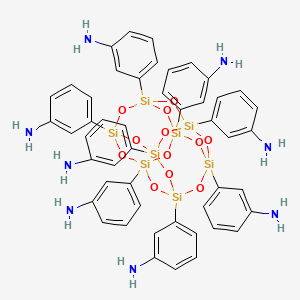

Octa(aminophenyl)-T8-silesquioxane (OAPS) is a type of polyhedral oligomeric silsesquioxane (POSS) that has unique properties due to its nanometer size and organic–inorganic nature . It can serve as a cross-linking agent for organic polymeric resins . The amino functional groups of OAPS can form chemical bonds or hydrogen bonds to appropriate matrix polymers or resins .

Synthesis Analysis

OAPS can be synthesized through the reduction of octa(nitrophenyl)silsesquioxane (ONPS) . It has been used as the curing agent of diglycidyl ether of bisphenol-A (DGEBA) epoxy resin .Molecular Structure Analysis

The molecular structure of OAPS is complex due to the functional -NH2 group on the phenyl ring which can either be attached at a meta, a para, or an ortho position . The rigid structure of OAPS and its compatibility with all types of polymers make their use attractive in various polymer industries .Chemical Reactions Analysis

The reactions between amino groups and epoxy groups were investigated using Fourier transform infrared spectroscopy . The curing reaction of the DGEBA/OAPS prepolymer could occur under low temperatures compared with DGEBA/DDS .Physical And Chemical Properties Analysis

OAPS has very good compatibility with DGEBA at the molecular level and can form a transparent DGEBA/OAPS resin . The large cage structure of OAPS limits the motion of chains between the cross-linking points . The dielectric constant (D(k)) decreases with the increasing content of 2D porous OAPS-GO, and a D(k) value of 1.9 was achieved .科学研究应用

Octa(aminophenyl)-T8-silesquioxane has been studied for a variety of applications in scientific research, including drug delivery, catalysis, and sensing. This compound has been studied as a potential drug delivery system due to its biocompatibility, high thermal stability, and excellent chemical resistance. In addition, this compound has been investigated as a catalyst for organic reactions due to its ability to stabilize reactive intermediates. Finally, this compound has been studied as a sensing material due to its high mechanical strength and ability to bind and release molecules in response to environmental stimuli.

作用机制

Target of Action

Octa(aminophenyl)-T8-silesquioxane (OAPS) primarily targets organic polymeric resins . The compound’s eight aniline-like amino groups, one on each corner silicon atom, can form chemical bonds or hydrogen bonds with appropriate matrix polymers or resins . This interaction enhances the properties of the resulting hybrid materials .

Mode of Action

OAPS interacts with its targets through chemical bonding. The amino functional groups of OAPS can form chemical bonds or hydrogen bonds with appropriate matrix polymers or resins . This interaction leads to the formation of hybrid nanocomposites . The compound’s mode of action is primarily through this bonding, which allows it to enhance the properties of the materials it is incorporated into .

Biochemical Pathways

The compound’s interaction with organic polymeric resins leads to changes in the thermal and mechanical properties of the resulting materials .

Pharmacokinetics

It is known that the compound exhibits good compatibility with diglycidyl ether of bisphenol-a (dgeba) epoxy resin at the molecular level, forming a transparent dgeba/oaps resin . This suggests that the compound may have favorable distribution properties when used in the synthesis of such materials .

Result of Action

The molecular and cellular effects of OAPS’s action primarily involve changes in the properties of the materials it is incorporated into. For instance, the introduction of OAPS into an epoxy system results in low mass loss rate and high char yield . Its initial decomposition temperature seems to be lowered . The compound’s action also leads to the formation of a transparent DGEBA/OAPS resin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of OAPS. For example, the curing reaction of the DGEBA/OAPS prepolymer can occur under low temperatures compared with DGEBA/DDS . Furthermore, the compound shows larger angles with water than the DGEBA/DDS resin, indicating its hydrophobic nature . This suggests that the compound’s action and efficacy may be influenced by factors such as temperature and the presence of water .

实验室实验的优点和局限性

Octa(aminophenyl)-T8-silesquioxane has several advantages for laboratory experiments. It is biocompatible and has a high thermal stability, excellent chemical resistance, and high mechanical strength. In addition, this compound is relatively easy to synthesize and can be purified by recrystallization. However, the biochemical and physiological effects of this compound have not been extensively studied, and further research is needed to determine its effects on cells and tissues.

未来方向

The potential applications of Octa(aminophenyl)-T8-silesquioxane are numerous, and further research is needed to fully explore its possibilities. Possible future directions include the development of new drug delivery systems, catalysts, and sensors based on this compound. In addition, further research is needed to understand the biochemical and physiological effects of this compound on cells and tissues. Finally, the properties of this compound can be further optimized by exploring different synthesis methods and functionalizing the material with additional organic or inorganic components.

合成方法

Octa(aminophenyl)-T8-silesquioxane can be synthesized using a variety of methods. The most common method involves the reaction of octylamine and silesquioxane in the presence of a base, such as sodium hydroxide. The reaction proceeds by nucleophilic substitution of the amine group of the octylamine for the hydroxyl group of the silesquioxane, forming a covalent bond between the two components. This reaction produces a white solid, which can be purified by recrystallization.

安全和危害

属性

IUPAC Name |

4-[3,5,7,9,11,13,15-heptakis(4-aminophenyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H48N8O12Si8/c49-33-1-17-41(18-2-33)69-57-70(42-19-3-34(50)4-20-42)60-73(45-25-9-37(53)10-26-45)62-71(58-69,43-21-5-35(51)6-22-43)64-75(47-29-13-39(55)14-30-47)65-72(59-69,44-23-7-36(52)8-24-44)63-74(61-70,46-27-11-38(54)12-28-46)67-76(66-73,68-75)48-31-15-40(56)16-32-48/h1-32H,49-56H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCWMDTVORZLKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H48N8O12Si8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1153.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2898485.png)

![(E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide](/img/structure/B2898487.png)

![2,3-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2898488.png)

![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2898490.png)

![(2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2898491.png)

![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2898494.png)

![(Z)-2-(furan-2-ylmethylene)-8-(2-methoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2898498.png)

![2,4,5-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2898501.png)

![N-[(2-Cyclopropylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2898502.png)